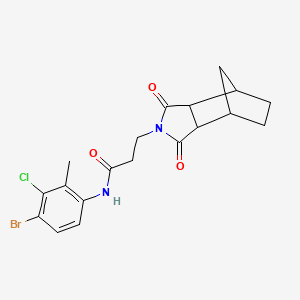![molecular formula C23H20N2O5 B4010722 2-{[4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl]carbamoyl}benzoic acid](/img/structure/B4010722.png)
2-{[4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl]carbamoyl}benzoic acid
Overview
Description
2-{[4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl]carbamoyl}benzoic acid is a complex organic compound with a molecular weight of 285.3 g/mol . It is characterized by its unique structure, which includes a benzoic acid moiety linked to a phenylcarbamoyl group, further connected to a dioxooctahydro-methanoisoindol ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl]carbamoyl}benzoic acid typically involves multi-step organic reactions. The final step involves the formation of the dioxooctahydro-methanoisoindol ring system under controlled conditions, often requiring specific catalysts and solvents to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
2-{[4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl]carbamoyl}benzoic acid undergoes various chemical reactions, including:
Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Substitution: Halogenating agents, nucleophiles like amines or alcohols, and electrophiles such as alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines . Substitution reactions typically result in the formation of new derivatives with altered functional groups .
Scientific Research Applications
2-{[4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl]carbamoyl}benzoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-{[4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl]carbamoyl}benzoic acid involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation . The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoic acid
- 4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoic acid
Uniqueness
What sets 2-{[4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl]carbamoyl}benzoic acid apart from similar compounds is its unique combination of functional groups and ring systems. This structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
2-[[4-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)phenyl]carbamoyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O5/c26-20(16-3-1-2-4-17(16)23(29)30)24-14-7-9-15(10-8-14)25-21(27)18-12-5-6-13(11-12)19(18)22(25)28/h1-4,7-10,12-13,18-19H,5-6,11H2,(H,24,26)(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIQCHDQJVWPGLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C3C2C(=O)N(C3=O)C4=CC=C(C=C4)NC(=O)C5=CC=CC=C5C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-Methyl-5-(nitromethyl)-2-phenylpyrazolidin-1-yl]ethanone](/img/structure/B4010641.png)
![1-{[2-(3-cyclohexen-1-yl)-1,3-dioxolan-4-yl]methyl}pyrrolidine](/img/structure/B4010644.png)
![4-chloro-N-(3-methylbenzyl)-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B4010654.png)
![N-(3,5-dimethylphenyl)-15-methyltetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide](/img/structure/B4010657.png)


![N-(2-methoxydibenzo[b,d]furan-3-yl)-2-[(5-nitro-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B4010698.png)
![2-[cyclohexyl-(4-fluorophenyl)sulfonylamino]-N-(2-methoxyethyl)acetamide](/img/structure/B4010710.png)
![4-chloro-N-(3,4-dichlorobenzyl)-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide](/img/structure/B4010713.png)
![N-(2-{4-[(4-methoxyphenyl)carbonyl]piperazin-1-yl}ethyl)-N'-(propan-2-yl)ethanediamide](/img/structure/B4010715.png)
![ethyl {3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate](/img/structure/B4010719.png)


![3-(2-chlorophenyl)-2-phenyltetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazole-1-thione](/img/structure/B4010745.png)
